molecular formula C12H12N2O3 B1222784 2H-Imidazol-2-one, 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl- CAS No. 77671-29-5

2H-Imidazol-2-one, 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl-

Cat. No. B1222784
CAS RN: 77671-29-5
M. Wt: 232.23 g/mol
InChI Key: LVWABRLJVBQEFZ-UHFFFAOYSA-N
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Patent
US04405635

Procedure details

To 19.6g of 1,3-dihydro-4-methyl-2H-imidazol-2-one and 53.2 g of anhydrous aluminum chloride in 150 ml of nitrobenzene is added dropwise 34.2 g of p-methoxybenzoyl chloride and the mixture is poured on 500 ml of 2N-HCl and ice, washed 3 times with ethyl ether, the resulting solid is recrystallized from isopropanol-water to give the title compound. M.P. 257°-258° C. (dec.).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>[N+](C1C=CC=CC=1)([O-])=O>[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([C:6]2[NH:5][C:4](=[O:7])[NH:3][C:2]=2[CH3:1])=[O:19])=[CH:16][CH:15]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
CC=1NC(NC1)=O
Name
Quantity
53.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
34.2 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3 times with ethyl ether
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallized from isopropanol-water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.